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Compound of Interest

Compound Name: 2-DIMETHYLAMINOPHENOL

Cat. No.: B184030

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Dimethylaminophenol (CAS:
3743-22-4), an organic compound with significant applications in chemical synthesis and
potential pharmacological relevance. This document collates essential physicochemical data,
detailed experimental protocols for its synthesis and analysis, and an exploration of its known
biological activities, with a particular focus on its role as an inhibitor of Lactoylglutathione lyase.
All quantitative data is presented in structured tables, and key processes are visualized through
diagrams to facilitate understanding and application in a research and development setting.

Chemical and Physical Properties

2-Dimethylaminophenol, also known as o-(Dimethylamino)phenol, is an aromatic compound
featuring a phenol ring substituted with a dimethylamino group at the ortho position. It typically
appears as a white to light yellow crystalline solid and is soluble in polar organic solvents.[1]
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Property Value Reference(s)
CAS Number 3743-22-4 [2]

Molecular Formula CsH11:NO [2]

Molecular Weight 137.18 g/mol [2]
Appearance White to off-white solid [3]

Melting Point 45°C

Boiling Point 252.03°C (estimated)

Density 1.063 g/cm? (estimated)

pKa 10.62 + 0.10 (Predicted)

N Soluble in water, alcohols, and
Solubility "
ether.

Spectroscopic Data

The structural identification of 2-Dimethylaminophenol is confirmed through various
spectroscopic techniques.
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Technique Key Peaks/Signals

Spectral data for the analogous phenol indicates
aromatic protons typically resonate between 7-8
m, while the hydroxyl proton signal appears
14 NMR pp y yl p . g | pp
between 3-8 ppm.[4] The dimethylamino group's
methyl protons would likely appear as a singlet

in the upfield region.

For phenol, the carbon attached to the hydroxyl
group (C1) is significantly deshielded. Due to
symmetry in the phenol ring, C2 and C6, as well
as C3 and C5, are equivalent.[5] The presence
13C NMR _ _ e
of the dimethylamino group at the C2 position in
2-dimethylaminophenol would alter this
symmetry and the chemical shifts of the

aromatic carbons.

The infrared spectrum of a phenol typically
shows a broad O-H stretching vibration from
FT-IR (KB, cm-Y) 3200-3600 cm™1, aromatic C-H stretching from
3000-3100 cm~1, C=C aromatic ring stretches
around 1500-1600 cm™1, and a C-O stretch

around 1220 cm~1,[5]

Phenols generally exhibit a strong molecular ion
peak. Common fragmentation patterns for
phenols include the loss of CO (M-28) and HCO
Mass Spectrometry (EI) ] )
(M-29).[4] The presence of the dimethylamino
group would introduce additional characteristic

fragmentation pathways.

Synthesis of 2-Dimethylaminophenol

The primary method for the synthesis of 2-Dimethylaminophenol is the Mannich reaction,
which involves the aminoalkylation of phenol.[1]

Experimental Protocol: Mannich Reaction
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This protocol describes the synthesis of 2-Dimethylaminophenol from phenol, formaldehyde,
and dimethylamine. The ortho-directing nature of the hydroxyl group on the phenol ring favors
the formation of the 2-substituted product.

Materials:

Phenol

o Formaldehyde (37% aqueous solution)

e Dimethylamine (40% aqueous solution)

» Ethanol

e Hydrochloric Acid

e Sodium Hydroxide

» Dichloromethane

e Anhydrous Sodium Sulfate

Procedure:

¢ In a round-bottom flask, dissolve phenol (1 equivalent) in ethanol.

e Cool the mixture in an ice bath and add dimethylamine (1.1 equivalents).

e Slowly add formaldehyde (1.1 equivalents) to the cooled and stirred mixture.

» Allow the reaction to stir at room temperature for 2 hours, then heat to reflux for 3 hours.
¢ Monitor the reaction progress by Thin Layer Chromatography (TLC).

o After completion, cool the mixture and acidify to pH 2-3 with hydrochloric acid.
o Wash the agueous layer with dichloromethane to remove unreacted phenol.

» Basify the aqueous layer to pH 9-10 with sodium hydroxide to precipitate the product.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b184030?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b184030?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Extract the product with dichloromethane, dry the organic layer over anhydrous sodium
sulfate, and remove the solvent under reduced pressure to yield the crude product.

e The crude product can be further purified by column chromatography or recrystallization.

Nucleophilic Attack

Formaldehyde [Z—DimethylaminophenoD
\
Iminium lon
/'
Dimethylamine

Click to download full resolution via product page

Synthesis of 2-Dimethylaminophenol via Mannich Reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the quantitative
analysis of 2-Dimethylaminophenol.

Experimental Protocol: HPLC Analysis

This protocol provides a general method for the analysis of aminophenols, which can be
optimized for 2-Dimethylaminophenol.

Instrumentation and Conditions:
e HPLC System: Standard HPLC with UV detector.
e Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 pum).

» Mobile Phase: A mixture of acetonitrile and a phosphate buffer. A common starting point is a
50:50 (v/v) ratio.[4]

e Flow Rate: 1.0 mL/min.

» Detection: UV at a suitable wavelength (e.g., 275 nm for aminophenols).[4]
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* Injection Volume: 10 pL.

Procedure:

o Prepare a standard stock solution of 2-Dimethylaminophenol in the mobile phase.
o Prepare a series of calibration standards by diluting the stock solution.

» Prepare the sample for analysis by dissolving it in the mobile phase and filtering through a
0.45 um filter.

« Inject the standards and the sample onto the HPLC system.

e Quantify the amount of 2-Dimethylaminophenol in the sample by comparing its peak area
to the calibration curve.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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